molecular formula C8H24Cl2O3Si4 B1360171 1,7-Dichlorooctamethyltetrasiloxane CAS No. 2474-02-4

1,7-Dichlorooctamethyltetrasiloxane

Cat. No.: B1360171
CAS No.: 2474-02-4
M. Wt: 351.52 g/mol
InChI Key: UHRAUGIQJXURFE-UHFFFAOYSA-N
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Description

1,7-Dichlorooctamethyltetrasiloxane: is an organosilicon compound with the molecular formula C8H24Cl2O3Si4 . It is a member of the siloxane family, characterized by a backbone of alternating silicon and oxygen atoms. This compound is particularly notable for its two chlorine atoms attached to the terminal silicon atoms, making it a versatile intermediate in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,7-Dichlorooctamethyltetrasiloxane can be synthesized through the hydrolysis and condensation of chlorosilanes. A common method involves the reaction of dichlorodimethylsilane with water in the presence of a catalyst, such as hydrochloric acid . The reaction proceeds as follows:

2Cl2Si(CH3)2+H2OCl[Si(CH3)2O]3Si(CH3)2Cl+2HCl2 \text{Cl}_2\text{Si}(\text{CH}_3)_2 + \text{H}_2\text{O} \rightarrow \text{Cl}[\text{Si}(\text{CH}_3)_2\text{O}]_3\text{Si}(\text{CH}_3)_2\text{Cl} + 2 \text{HCl} 2Cl2​Si(CH3​)2​+H2​O→Cl[Si(CH3​)2​O]3​Si(CH3​)2​Cl+2HCl

The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrolysis and condensation processes. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions: 1,7-Dichlorooctamethyltetrasiloxane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other functional groups, such as alkoxy or amino groups, through nucleophilic substitution reactions.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and hydrochloric acid.

    Condensation Reactions: It can undergo condensation with other siloxanes or silanols to form higher molecular weight siloxanes.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,7-Dichlorooctamethyltetrasiloxane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,7-Dichlorooctamethyltetrasiloxane primarily involves its ability to undergo substitution and condensation reactions. The chlorine atoms on the terminal silicon atoms are highly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity makes it a valuable intermediate in the synthesis of complex organosilicon compounds .

Comparison with Similar Compounds

Uniqueness: 1,7-Dichlorooctamethyltetrasiloxane is unique due to its specific structure, which includes a linear arrangement of four silicon atoms and two terminal chlorine atoms. This structure provides distinct reactivity and versatility in chemical synthesis, making it a valuable compound in various applications .

Properties

IUPAC Name

chloro-[[[chloro(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane
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InChI

InChI=1S/C8H24Cl2O3Si4/c1-14(2,9)11-16(5,6)13-17(7,8)12-15(3,4)10/h1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UHRAUGIQJXURFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(O[Si](C)(C)O[Si](C)(C)Cl)O[Si](C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24Cl2O3Si4
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DSSTOX Substance ID

DTXSID3062449
Record name Tetrasiloxane, 1,7-dichloro-1,1,3,3,5,5,7,7-octamethyl-
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Molecular Weight

351.52 g/mol
Source PubChem
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Physical Description

Clear colorless liquid; [Aldrich MSDS]
Record name 1,7-Dichlorooctamethyltetrasiloxane
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CAS No.

2474-02-4
Record name 1,7-Dichlorooctamethyltetrasiloxane
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Record name 1,7-Dichlorooctamethyltetrasiloxane
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Record name Tetrasiloxane, 1,7-dichloro-1,1,3,3,5,5,7,7-octamethyl-
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Record name Tetrasiloxane, 1,7-dichloro-1,1,3,3,5,5,7,7-octamethyl-
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Record name 1,7-dichloro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of identifying 1,7-Dichlorooctamethyltetrasiloxane in Tridax procumbens leaf extracts?

A: While both papers highlight the presence of various amine compounds in Tridax procumbens extracts capable of synthesizing silver nanoparticles, the identification of this compound is peculiar. This compound is not a naturally occurring amine and is more commonly recognized as a reagent in organosilicon chemistry. Its presence suggests potential contamination during the extraction or analysis process.

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